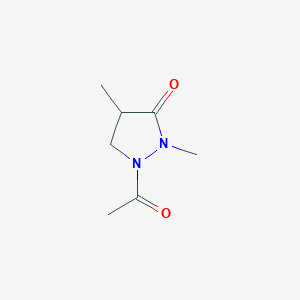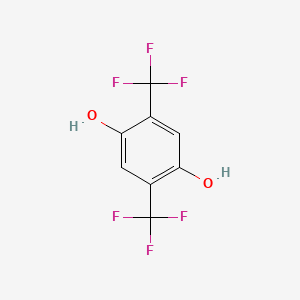
2,5-Bis(trifluoromethyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones with trifluoromethyl substituents.
Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.
科学研究应用
2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
1,4-Bis(trifluoromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxybenzene: Lacks trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methylcatechol: Contains methyl and hydroxyl groups but lacks trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
203579-41-3 |
|---|---|
分子式 |
C8H4F6O2 |
分子量 |
246.11 g/mol |
IUPAC 名称 |
2,5-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |
InChI 键 |
VJCAQPWYUVNXII-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




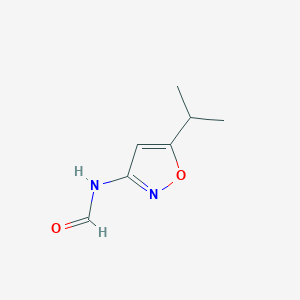
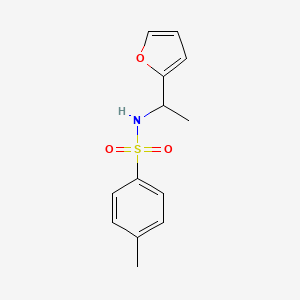
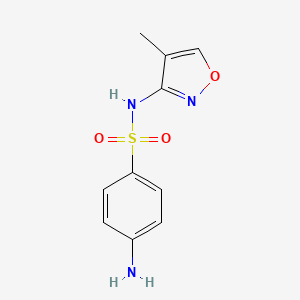
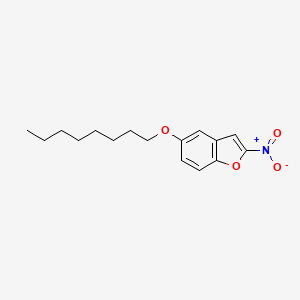
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
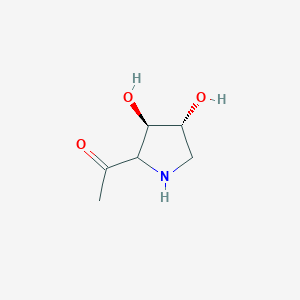
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
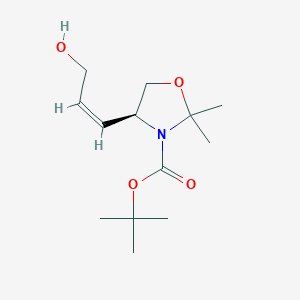
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
